Structural Differentiation: o-Tolyl vs. Furyl N1-Acyl Substituent Effect on MRP1 Activity
The closest publicly assayed analog, [2-[(4-fluorobenzyl)thio]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone (BDBM44756), demonstrated an EC50 of 4.71 × 10^3 nM against Multidrug Resistance-Associated Protein 1 (MRP1) [1]. The target compound replaces the furan-2-yl carbonyl with an o-tolyl carbonyl and the 4-fluorobenzyl with a 2-fluorobenzyl group. While no direct MRP1 data exist for the target compound, the o-tolyl group introduces additional steric bulk and lipophilicity (estimated ClogP increase of approximately 0.8 units vs. the furyl analog), which in related 2-thio-imidazoline series has been associated with altered target residence time and selectivity shifts [2]. The quantitative prediction is that this substitution pattern will shift the MRP1 EC50 beyond the >4.7 µM range observed for the furyl comparator, though directionality cannot be assigned without direct measurement.
| Evidence Dimension | Structural and predicted physicochemical differentiation vs. closest assayed analog |
|---|---|
| Target Compound Data | N1-o-toluoyl, C2-(2-fluorobenzyl)thioether; MW 328.41; ClogP ~3.5 (estimated) |
| Comparator Or Baseline | N1-furan-2-ylcarbonyl, C2-(4-fluorobenzyl)thioether (BDBM44756); MRP1 EC50 = 4.71 × 10^3 nM |
| Quantified Difference | Substituent difference; no MRP1 data for target compound. |
| Conditions | MRP1 assay: Southern Research Molecular Libraries Screening Center (SRMLSC), NIH Molecular Libraries Screening Center Network |
Why This Matters
Procurement for MRP1 target engagement studies must account for the fact that the nearest publicly assayed analog shows only weak (µM) activity; the o-tolyl modification may alter potency and selectivity in ways not captured by simple scaffold extrapolation.
- [1] BindingDB. BDBM44756: [2-[(4-fluorobenzyl)thio]-2-imidazolin-1-yl]-(2-furyl)methanone. EC50 = 4.71E+3 nM against Multidrug Resistance-Associated Protein 1 (Homo sapiens). PubChem BioAssay AID 844. View Source
- [2] US7442713B2. 2-thio-substituted imidazole derivatives and their use in pharmaceutics. Laufer, S., et al., assigned to Merckle GmbH. Priority 2001-02-19. View Source
